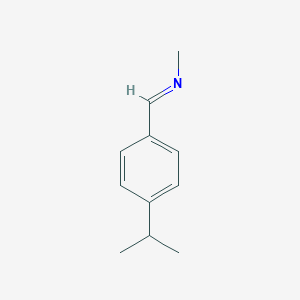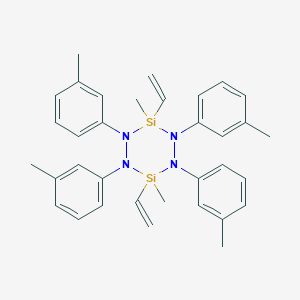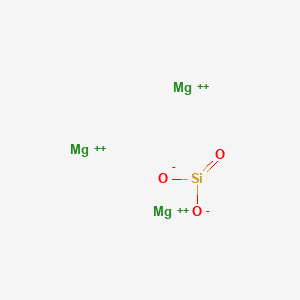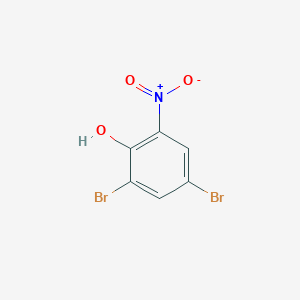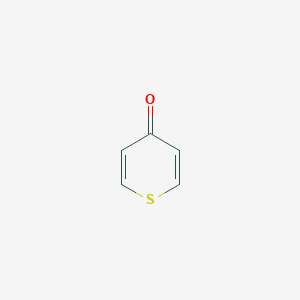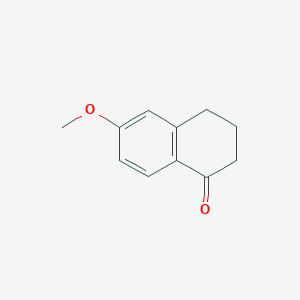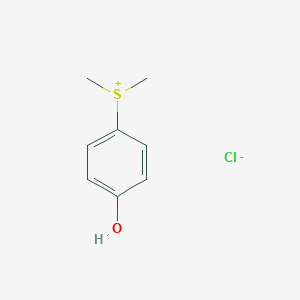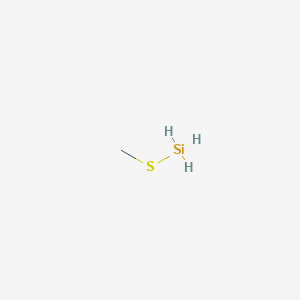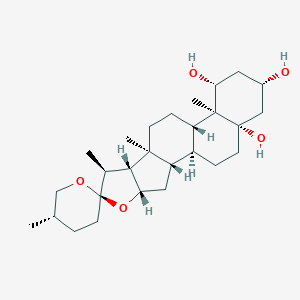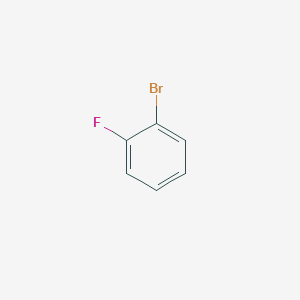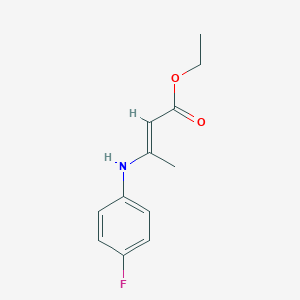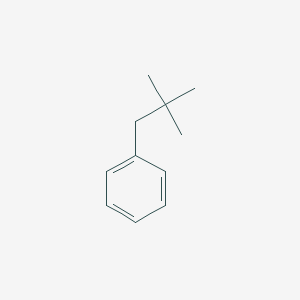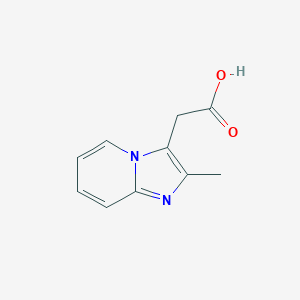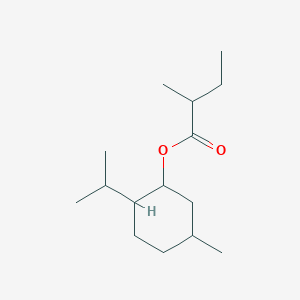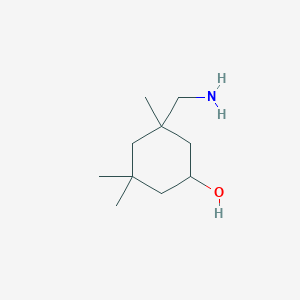
3-(aminomethyl)-3,5,5-trimethylcyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(aminomethyl)-3,5,5-trimethylcyclohexanol is an organic compound with a unique structure that includes a cyclohexane ring substituted with an aminomethyl group and three methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-3,5,5-trimethylcyclohexanol typically involves the reaction of cyclohexanone with formaldehyde and a primary amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-pressure hydrogenation reactors can also be employed to achieve the reduction step more efficiently.
化学反应分析
Types of Reactions
3-(aminomethyl)-3,5,5-trimethylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the aminomethyl group to yield secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted cyclohexanols, ketones, and amines, depending on the specific reaction conditions and reagents used.
科学研究应用
3-(aminomethyl)-3,5,5-trimethylcyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-(aminomethyl)-3,5,5-trimethylcyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The cyclohexane ring provides a hydrophobic environment that can enhance the binding affinity to certain targets.
相似化合物的比较
Similar Compounds
Cyclohexanol: A simpler analog without the aminomethyl and methyl substitutions.
Cyclohexanone: The ketone analog of cyclohexanol.
3-(Aminomethyl)cyclohexanol: A similar compound with fewer methyl groups.
Uniqueness
3-(aminomethyl)-3,5,5-trimethylcyclohexanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the aminomethyl group and multiple methyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
15647-11-7 |
|---|---|
分子式 |
C10H21NO |
分子量 |
171.28 g/mol |
IUPAC 名称 |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8,12H,4-7,11H2,1-3H3 |
InChI 键 |
YFEAYNIMJBHJCM-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(C1)(C)CN)O)C |
规范 SMILES |
CC1(CC(CC(C1)(C)CN)O)C |
Key on ui other cas no. |
15647-11-7 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


